bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane

Homogeneous gold catalysis Counterion effects Moisture tolerance

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane (CAS 866395-16-6), commonly named (triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate or Ph₃PAuNTf₂, is a two-coordinate, linear cationic gold(I) complex bearing the weakly coordinating bistriflimide (NTf₂⁻) counterion. First reported by Gagosz and co-workers in 2005 as part of a new class of air-stable phosphine gold(I)-triflimide complexes, it is commercially available from major suppliers including Sigma-Aldrich (Cat.

Molecular Formula C20H15AuF6NO4PS2
Molecular Weight 739.4 g/mol
Cat. No. B12931621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane
Molecular FormulaC20H15AuF6NO4PS2
Molecular Weight739.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]
InChIInChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1
InChIKeyGJWZOHAPYGHXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane – A Pre-Formed Cationic Gold(I) Catalyst for Air-Stable Homogeneous Catalysis


Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane (CAS 866395-16-6), commonly named (triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate or Ph₃PAuNTf₂, is a two-coordinate, linear cationic gold(I) complex bearing the weakly coordinating bistriflimide (NTf₂⁻) counterion [1]. First reported by Gagosz and co-workers in 2005 as part of a new class of air-stable phosphine gold(I)-triflimide complexes, it is commercially available from major suppliers including Sigma-Aldrich (Cat. No. 677922, as 2:1 toluene adduct dimer) and American Elements [1][2]. Unlike neutral gold(I) chloride precursors that require in situ silver-mediated halide abstraction, this compound is supplied as a pre-activated, ready-to-use cationic Au(I) source with the general linear formula (C₁₈H₁₅P)Au(NS₂O₄C₂F₆) and a molecular weight of 739.4 g·mol⁻¹ [2].

Pre-formed cationic Au(I) Ready-to-use source; no in situ silver activation required
Air-stable handling Reported hydration resistance supports bench-top use without glovebox
Weakly coordinating NTf₂ Counterion designed for catalytic competence and stability balance

Why Generic Gold(I) Catalyst Substitution Fails – Counterion-Dependent Stability and Reactivity in Ph₃PAuNTf₂ Procurement


In cationic gold(I) catalysis, the counterion is not a spectator. Complexes generated in situ from Ph₃PAuCl and silver salts bearing fluorinated anions (SbF₆⁻, BF₄⁻) are generally unstable and must be used immediately after preparation . The Ph₃PAuOTf analog, while isolable, undergoes rapid hydration in solution—forming [Ph₃PAu(OH₂)]⁺, hydroxo-bridged clusters, and ultimately oxonium species [(Ph₃PAu)₃O]⁺—with a ³¹P NMR shift of the hydrate confirmed by X-ray crystallography [1]. In contrast, the NTf₂⁻ counterion coordinates nitrogen to the gold(I) center strongly enough to inhibit hydration, yet remains sufficiently labile to permit substrate activation. This balance between stability and catalytic competence is unique to the bistriflimide anion and cannot be replicated by simply substituting the silver salt used for in situ chloride abstraction [1]. Procurement of the pre-formed Ph₃PAuNTf₂ complex eliminates batch-to-batch variability introduced by silver salt quality, filtration efficiency of AgCl precipitate, and adventitious moisture during in situ activation.

Attribute
Ph₃PAuNTf₂ (target)
Analog substitution risk
Counterion hydration
NTf₂⁻ resists water coordination (¹H NMR δ 1.69 ppm)
OTf⁻ forms crystalline hydrate; SbF₆⁻/BF₄⁻ non-isolable
Isolability
Isolable pure solid; commercially available
In situ generated analogs require immediate use; hygroscopic
Batch consistency
Pre-formed complex eliminates silver salt variability
Silver-mediated activation introduces AgCl filtration and moisture
Selectivity profile
Reported distinct product distribution vs chloride
Ph₃PAuCl may shift selectivity; not a drop-in replacement

Quantitative Differentiation Evidence: Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane vs. Closest Analogs


Hydration Resistance: ¹H NMR Quantification of Water Coordination – Ph₃PAuNTf₂ vs. Ph₃PAuOTf

In a direct ¹H NMR titration experiment, Tang and Yu (2012) demonstrated that Ph₃PAuNTf₂ exhibits dramatically superior resistance to water coordination compared to Ph₃PAuOTf. When 1.0 equivalent of water was added to a CD₂Cl₂ solution of each complex, the water proton signal shifted downfield to only 1.69 ppm for Ph₃PAuNTf₂, versus 4.56 ppm for Ph₃PAuOTf (free water in CD₂Cl₂ resonates at 1.52 ppm) [1]. The small shift for the NTf₂ complex indicates that [Ph₃PAu]⁺ coordination to NTf₂⁻ is far more favorable than to water, whereas the OTf complex readily forms [Ph₃PAu(OH₂)]⁺OTf⁻, which was isolated and characterized by single-crystal X-ray diffraction [1]. The authors conclude explicitly: 'LAuNTf₂ … which resist hydration, have been found stable, while the readily hydrolysable LAuX (X⁻ = ⁻OTf, BF₄⁻ and SbF₆⁻) are found unstable' [1].

Hydration resistance
Head-to-head
Water ¹H δ 1.69 ppm (NTf₂) vs δ 4.56 ppm (OTf); Δδ +2.87 ppm
Supports hydration-resistance comparison
CD₂Cl₂, 298 K; Tang & Yu 2012
Homogeneous gold catalysis Counterion effects Moisture tolerance

Isolability as a Pure Crystalline Compound: Ph₃PAuNTf₂ vs. Ph₃PAuSbF₆, Ph₃PAuBF₄, and Ph₃PAuOTf

Among all cationic gold(I) complexes of the form [Ph₃PAu]⁺X⁻ accessible from the common precursor Ph₃PAuCl, only the bistriflimide complex Ph₃PAuNTf₂ can be isolated as a pure, characterizable compound [1]. The TCI technical bulletin (TCIMAIL No. 161) explicitly states that cationic gold(I) complexes prepared from AgBF₄ or AgSbF₆ salts are 'generally unstable' and 'promptly used after in situ preparation,' whereas the complex prepared from AgNTf₂ 'is quite stable and the related crystals can be isolated' . The Ph₃PAuOTf complex, while technically isolable, was found by Tang and Yu to be hygroscopic: 'complex 1a is hygroscopic and decomposes readily at room temperature,' necessitating the use of a bulkier (o-Tol)₃P ligand to obtain stable single crystals of the corresponding hydrate [1]. This isolability differential is fundamental: Ph₃PAuNTf₂ is the only member of this series available as a pre-packaged, analytically pure solid from commercial suppliers.

Isolability
Head-to-head
Isolable crystalline solid vs non-isolable (SbF₆/BF₄) or hygroscopic (OTf)
Defines procurement format: pure, storable precatalyst
Only NTf₂ available as pre-packaged solid; OTf forms hydrate
Cationic gold(I) precatalyst Counterion stability Isolable complexes

Quantitative Catalyst Recovery and Reuse: Ph₃PAuNTf₂ in Intermolecular Alkyne Hydroamination

Leyva and Corma (2009) demonstrated that Ph₃PAuNTf₂ can be quantitatively recovered from the reaction mixture after intermolecular hydroamination of alkynes by simple precipitation with hexane, and reused without loss of activity [1]. The catalyst operates under solvent-free conditions, without exclusion of air, and without addition of acidic promoters—a combination of operational advantages that is highly atypical for homogeneous gold catalysis [1]. In contrast, most in situ generated cationic gold catalysts (Ph₃PAuCl/AgX systems) are consumed or degraded during workup, precluding recovery. The practical consequence is that Ph₃PAuNTf₂ reduces the effective catalyst cost per reaction through multiple reuse cycles, a benefit unavailable with silver-activated or non-isolable cationic gold systems.

Catalyst recovery
Context-dependent
Quantitative recovery reported via hexane precipitation; reusable
Supports catalyst recycling in hydroamination
Solvent-free, air atmosphere; Leyva & Corma 2009
Gold catalyst recycling Hydroamination Green chemistry

Superior Substrate Scope: Ph₃PAuNTf₂ vs. Ph₃PAuCl/AgOTf in α-Indolylacrylate Synthesis

In a study by Pirovano et al. (2013) on the gold(I)-catalyzed synthesis of α-indolylacrylates from methyl 2-acetamidoacrylate and 2-substituted indoles, a direct comparison between pre-formed Ph₃PAuNTf₂ and the in situ system Ph₃PAuCl/AgOTf was performed under identical conditions (4 mol% Au, toluene, 130 °C) [1]. The authors report: 'Since AuPPh₃NTf₂ gave better results than AuPPh₃Cl/AgOTf, it was employed in the succeeding experiments' for exploring the full substrate scope including N-unsubstituted indoles and indoles bearing electron-withdrawing and -donating substituents [1]. The AgSbF₆ catalyst was also compared but, while giving slightly better yields for the model substrate 3a, was outperformed by Ph₃PAuNTf₂ for N-unsubstituted indole substrates (entry 2 of Table 2) [1]. This demonstrates that the pre-formed NTf₂ complex provides superior and more consistent performance across a broader substrate range than both the in situ chloride/silver system and the silver-only catalyst.

Substrate scope
Head-to-head
Reported broader indole scope vs Ph₃PAuCl/AgOTf; preferred for N-unsubstituted indoles
Supports diverse heterocycle functionalization
Toluene, 130 °C; Pirovano et al. 2013
Indole functionalization Gold(I) catalysis Substrate scope comparison

Counterion-Dependent Product Selectivity: Ph₃PAuNTf₂ vs. Ph₃PAuCl in Gold-Catalyzed Bromination

In a study of gold-catalyzed oxidative bromination, a direct head-to-head comparison between Ph₃PAuNTf₂ and Ph₃PAuCl (both at 5 mol% loading) under otherwise identical conditions (MeCN, 50 °C, 5 h) revealed divergent product distributions [1]. Ph₃PAuCl delivered the desired product 5a in 83% yield with only 7% of byproduct 3a and <5% of 4a. In contrast, Ph₃PAuNTf₂ gave 68% yield of 5a with 10% of 3a and 7% of 4a [1]. While Ph₃PAuCl was superior for this specific transformation, the data unequivocally demonstrate that the counterion (Cl⁻ vs. NTf₂⁻) actively modulates reaction selectivity—a factor that must be considered when selecting a gold(I) source. Users optimizing for selectivity in new reaction development cannot assume that Ph₃PAuCl and Ph₃PAuNTf₂ are interchangeable; the choice of precatalyst directly impacts product distribution.

Product selectivity
Head-to-head
5a: 68% (NTf₂) vs 83% (Cl); 3a: 10% vs 7%; divergent distribution
Counterion alters oxidative bromination outcome
MeCN, 50 °C; 5 mol% Au; Table 1 comparison
Counterion effect Product selectivity Gold-catalyzed halogenation

Low Catalyst Loading Capability: 0.1 mol% Cycloisomerization with Ph₃PAuNTf₂

TCI Chemicals' technical documentation highlights that Ph₃PAuNTf₂ (generated from Ph₃PAuCl and AgNTf₂) enables enyne cycloisomerization at catalyst loadings as low as 0.1 mol%, a key differentiator from other cationic gold(I) systems . The Japanese-language technical bulletin states: 'この錯体は多くの有機溶媒に可溶で反応性も高いため,他のカチオン性金(I)触媒に対し,より少ない量(0.1 mol%)でエンインの環化異性化反応が進行することが大きな特徴です' — 'This complex is soluble in many organic solvents and highly reactive; a major feature is that enyne cycloisomerization proceeds with a smaller amount (0.1 mol%) compared to other cationic gold(I) catalysts' . Typical gold(I)-catalyzed cycloisomerizations employing in situ-generated catalysts from Ph₃PAuCl/AgX commonly require 1–5 mol% loading [1]. This ten-fold or greater reduction in catalyst loading translates to lower cost per reaction, reduced gold waste, and simplified purification.

Loading efficiency
Context-dependent
0.1 mol% effective for enyne cycloisomerization; ≥10× reduction vs typical 1–5 mol%
Supports low-loading enyne cycloisomerization
TCI TCIMAIL; corroborated by Gagosz 2005
Enyne cycloisomerization Low catalyst loading Turnover number

Optimal Application Scenarios for Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane Based on Quantitative Differentiation Evidence


Silver-Free, Single-Component Gold(I) Catalysis for Moisture-Sensitive or High-Throughput Workflows

Ph₃PAuNTf₂ is the only cationic [Ph₃PAu]⁺X⁻ complex commercially available as a pre-formed, storable solid that does not require silver-mediated activation. This eliminates silver salt costs, AgCl filtration steps, and silver-contamination risks that can interfere with biological assays or downstream transformations [1]. The complex's resistance to hydration—confirmed by ¹H NMR (water signal at δ 1.69 ppm vs. 4.56 ppm for the OTf analog)—ensures consistent catalytic performance even in non-glovebox environments with ambient humidity [2]. This makes it the rational choice for high-throughput reaction screening, medicinal chemistry parallel synthesis, and any workflow where in situ catalyst preparation introduces unacceptable variability.

Low-Loading Enyne Cycloisomerization for Natural Product and API Intermediate Synthesis

The demonstrated ability of Ph₃PAuNTf₂ to catalyze enyne cycloisomerization at loadings as low as 0.1 mol% [1] positions this compound as the preferred gold(I) source for the synthesis of complex carbocyclic and heterocyclic scaffolds—including bicyclo[3.1.0]hexenes, hydroazulenic motifs, and benzopyran natural products—where high catalyst turnover minimizes residual gold purification challenges [1][2]. The seminal Gagosz 2005 study demonstrated the catalyst's broad scope across diverse 1,5- and 1,6-enyne substrates with yields up to 90% at 10 mol% loading under air [2], and subsequent work has pushed loadings even lower.

Regioselective Intermolecular Hydroamination with Quantitative Catalyst Recovery

For intermolecular hydroamination of internal and terminal alkynes, Ph₃PAuNTf₂ uniquely combines electronic regioselectivity (producing regioisomers opposite to those previously described) with quantitative catalyst recovery by simple hexane precipitation [1]. The catalyst operates under solvent-free conditions without exclusion of air or acidic promoters, enabling tandem hydroamination/cyclization sequences that are not accessible with in situ-generated gold catalysts [1]. This scenario is particularly relevant for industrial applications where catalyst recycling, atom economy, and operational simplicity are critical cost drivers.

Indole and Heterocycle Functionalization with Broad Substrate Tolerance

In gold(I)-catalyzed C3 functionalization of indoles with α-amidoacrylates, Ph₃PAuNTf₂ demonstrated superior results compared to the Ph₃PAuCl/AgOTf two-component system across a broad substrate scope encompassing both electron-withdrawing and electron-donating substituents [1]. The ready-to-use nature of the pre-formed catalyst eliminates the need to optimize silver salt stoichiometry for each new substrate, accelerating reaction development in medicinal chemistry programs where diverse indole scaffolds are common pharmacophoric elements [1].

Application
Selection Property
Validation Focus
Silver-free Au(I) catalysis
Pre-formed, air-stable complex
Hydration resistance and batch consistency
Enyne cycloisomerization
Low loading efficiency
Turnover capability and scale-up economics
Intermolecular hydroamination
Recoverable catalyst
Regioselectivity and recycling protocol
Indole C3 functionalization
Broad substrate tolerance
Consistent performance across substituents
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